Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-
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Overview
Description
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.187 g/mol . This compound is known for its unique structure, which includes a glycine moiety linked to a pyridine ring substituted with a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- typically involves the reaction of glycine with a pyridine derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between glycine and the pyridine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[(3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)carbonyl]-
- Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-, ethyl ester
Uniqueness
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
CAS No. |
170622-36-3 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-[(3-methoxypyridine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-15-6-3-2-4-10-8(6)9(14)11-5-7(12)13/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
VMSRIULANPDJAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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